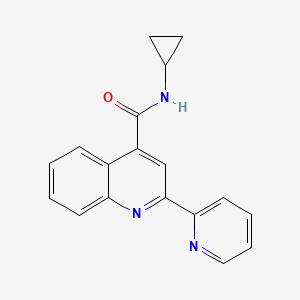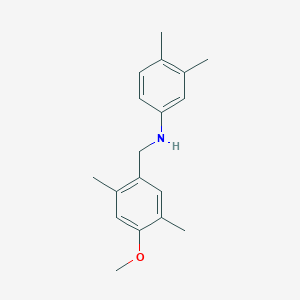
1-(2,4-dimethoxybenzyl)-4-isopropylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)-4-isopropylpiperazine, commonly known as R-1479, is a synthetic compound that belongs to the class of piperazine derivatives. R-1479 has been widely studied for its potential use as an antiviral agent, particularly against the influenza virus.
作用機序
The mechanism of action of R-1479 involves the inhibition of viral RNA polymerase, which is essential for the replication of the influenza virus. R-1479 binds to the active site of the viral RNA polymerase, preventing the incorporation of nucleotides into the growing RNA chain. This results in the inhibition of viral replication and the production of infectious viral particles.
Biochemical and Physiological Effects
R-1479 has been shown to have low toxicity in vitro and in vivo. In animal studies, R-1479 has been well-tolerated at doses up to 1000 mg/kg/day. R-1479 is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2 hours. R-1479 is primarily metabolized in the liver and excreted in the urine.
実験室実験の利点と制限
One advantage of using R-1479 in lab experiments is its high potency and specificity against the influenza virus. R-1479 has been shown to be effective at low concentrations, making it a cost-effective option for antiviral research. However, one limitation of using R-1479 is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
将来の方向性
For R-1479 research include the development of new formulations and delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of R-1479 against other viral infections, such as respiratory syncytial virus and coronaviruses. Finally, studies are needed to investigate the potential for R-1479 to be used in combination with other antiviral drugs to improve efficacy and reduce the development of drug resistance.
Conclusion
In conclusion, R-1479 is a synthetic compound that has shown promising antiviral activity against the influenza virus. Its mechanism of action involves the inhibition of viral RNA polymerase, and it has been shown to have low toxicity in vitro and in vivo. While it has limitations for lab experiments, future research directions include the development of new formulations and delivery methods, investigation of its potential use against other viral infections, and combination with other antiviral drugs to improve efficacy.
合成法
The synthesis method of R-1479 involves the reaction of 1-(2,4-dimethoxyphenyl)piperazine with isopropylamine in the presence of a catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of R-1479. The purity and yield of the product can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
R-1479 has been extensively studied for its antiviral activity, particularly against the influenza virus. In vitro studies have shown that R-1479 inhibits the replication of various strains of influenza virus, including H1N1, H3N2, and H5N1. R-1479 has also been shown to be effective against influenza viruses that are resistant to other antiviral drugs, such as oseltamivir and amantadine.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-5-6-15(19-3)11-16(14)20-4/h5-6,11,13H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAULBUGQKNLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-ethyl-2-[(2-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5668466.png)
![N~2~-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-5-fluoro-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5668484.png)
![N-benzyl-4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidine-1-carboxamide](/img/structure/B5668487.png)
![8-[(1-methyl-2-oxoimidazolidin-4-yl)carbonyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5668490.png)
![methyl 5-[(5-formyl-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5668502.png)
![1-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}quinoxalin-2(1H)-one](/img/structure/B5668509.png)


![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5668524.png)
![ethyl 1-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate](/img/structure/B5668530.png)

![2-{9-[(5-methyl-2-thienyl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5668547.png)
![8-[(5-acetyl-3-thienyl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5668551.png)
![2-({4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5668552.png)